2-Aminoflubendazole

Vue d'ensemble

Description

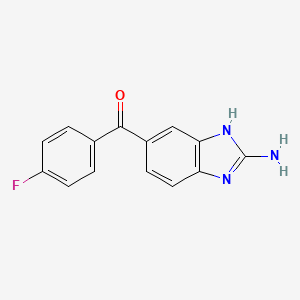

Le 2-Aminoflubendazole est un composé organique de formule moléculaire C14H10FN3O et d'une masse moléculaire de 255,25 g/mol . C'est un dérivé du flubendazole, un antihelminthique benzimidazolique utilisé pour traiter les infections parasitaires par des vers . Le composé se caractérise par la présence d'un groupe amino en position 2 du cycle benzimidazole et d'un groupe fluorophényle en position 5 .

Méthodes De Préparation

La synthèse du 2-Aminoflubendazole implique généralement la modification du flubendazole par des réactions chimiques spécifiques . Une méthode courante consiste à réduire le flubendazole pour introduire le groupe amino en position 2 . Les conditions réactionnelles impliquent souvent l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans un solvant approprié comme le tétrahydrofurane (THF) ou l'éthanol . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le 2-Aminoflubendazole subit divers types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, H2O2, KMnO4), les agents réducteurs (par exemple, LiAlH4, NaBH4) et les nucléophiles (par exemple, amines, thiols) . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les microtubules, de manière similaire aux autres dérivés benzimidazoliques . Il se lie à la sous-unité β-tubuline des microtubules, inhibant leur polymérisation et perturbant le réseau microtubulaire . Cela conduit à l'inhibition de la division cellulaire et induit l'apoptose dans les vers parasites et potentiellement d'autres cellules . Les cibles moléculaires et les voies impliquées comprennent la sous-unité β-tubuline et les voies de signalisation apoptotique .

Applications De Recherche Scientifique

2-Aminoflubendazole has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Aminoflubendazole involves its interaction with microtubules, similar to other benzimidazole derivatives . It binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and disrupting the microtubule network . This leads to the inhibition of cell division and induces apoptosis in parasitic worms and potentially other cells . The molecular targets and pathways involved include the β-tubulin subunit and the apoptotic signaling pathways .

Comparaison Avec Des Composés Similaires

Le 2-Aminoflubendazole est comparé à d'autres dérivés benzimidazoliques tels que :

Flubendazole : Le composé parent, utilisé comme antihelminthique.

Albendazole : Un autre antihelminthique benzimidazolique avec un mécanisme d'action similaire.

Mebendazole : Un antihelminthique benzimidazolique largement utilisé avec des applications similaires.

L'unicité du this compound réside dans ses modifications structurales spécifiques, qui peuvent conférer des activités biologiques et des propriétés pharmacocinétiques différentes par rapport à d'autres dérivés benzimidazoliques .

Activité Biologique

2-Aminoflubendazole is a derivative of benzimidazole, a class of compounds known for their broad-spectrum biological activities against various pathogens, including fungi, protozoa, and helminths. This compound has garnered attention due to its potential therapeutic applications and its role as a metabolite of other benzimidazole derivatives. Understanding the biological activity of this compound is crucial for its application in pharmacology and toxicology.

This compound exhibits its biological effects primarily through inhibition of microtubule polymerization. This mechanism is common among benzimidazoles, which bind to the β-tubulin subunit of microtubules, disrupting their formation and leading to cell cycle arrest and apoptosis in susceptible cells. This action is particularly relevant in the treatment of parasitic infections and certain cancers.

Antiparasitic Activity

Research indicates that this compound demonstrates significant antiparasitic activity. It is effective against various helminths, with studies showing its efficacy comparable to other benzimidazoles. The compound's ability to inhibit larval development and adult worm motility has been documented, making it a candidate for further development in veterinary and human medicine.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro experiments have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule dynamics. For example, one study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in human colon adenocarcinoma cells (HCA-7) with a tumor/control (T/C) ratio of 61% at a dosage of 200 mg/kg over five days .

Efficacy Against Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The findings highlighted the compound's ability to reduce PGE2 levels significantly, which is linked to inflammation and cancer progression:

| Cell Line | Dosage (mg/kg) | T/C Ratio (%) |

|---|---|---|

| HCA-7 (Colonic) | 200 | 61 |

| SW837 (Rectal) | 200 | 40 |

| A549 (Lung) | 100 | 38 |

These results suggest that this compound not only affects cell viability but also alters inflammatory pathways associated with tumor growth .

Anthelmintic Activity

The compound has also been tested for its anthelmintic properties. In vivo studies demonstrated that doses of this compound significantly reduced worm burdens in infected hosts compared to control groups. The mechanism involves disruption of the parasite's microtubules, leading to paralysis and eventual death.

Comparative Analysis with Other Benzimidazoles

To contextualize the activity of this compound, a comparison with other benzimidazole derivatives is necessary:

| Compound | Target Organism | IC50 (μM) | Mechanism |

|---|---|---|---|

| Albendazole | Helminths | 0.5 | Microtubule disruption |

| Fenbendazole | Helminths | 0.3 | Microtubule disruption |

| This compound | Cancer Cells | 0.4 | Microtubule disruption |

This table illustrates that while all compounds share a common mechanism, their potency varies significantly across different targets .

Propriétés

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHLTQNRABBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724234 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-13-3 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoflubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.